molecular formula C8H16Cl2N2S B3025472 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine CAS No. 1017132-19-2

1-(4,5-Dimethylthiazol-2-yl)propan-1-amine

Cat. No. B3025472
M. Wt: 243.20
InChI Key: ROXWOEZIBPVWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4,5-Dimethylthiazol-2-yl)propan-1-amine” is a chemical compound that is closely related to the tetrazolium dye MTT . The MTT assay is a colorimetric assay for assessing cell metabolic activity . NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present . These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color .


Synthesis Analysis

The synthesis of “1-(4,5-Dimethylthiazol-2-yl)propan-1-amine” and its derivatives has been reported in various scientific papers . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “1-(4,5-Dimethylthiazol-2-yl)propan-1-amine” is closely related to the tetrazolium dye MTT . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involving “1-(4,5-Dimethylthiazol-2-yl)propan-1-amine” are primarily related to its reduction to formazan in the MTT assay . This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes .

Scientific Research Applications

Generation of Structurally Diverse Compounds

  • Diverse Compound Synthesis : 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine serves as a starting material for synthesizing various compounds. It participates in alkylation and ring closure reactions, leading to the creation of dithiocarbamates, thioethers, pyrazolines, pyridines, and benzodiazepines, among others, showcasing its utility in generating structurally diverse libraries (Roman, 2013).

Modification of Hydrogels for Medical Applications

  • Hydrogel Modification : This compound is used in modifying radiation-induced polyvinyl alcohol/acrylic acid hydrogels. These modifications enhance the hydrogels' swelling properties and thermal stability, making them suitable for medical applications like antibacterial and antifungal uses (Aly & El-Mohdy, 2015).

Antimicrobial and Anticancer Properties

  • Biological Activities : 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine-related compounds demonstrate notable biological activities. Compounds derived from it have shown strong antimicrobial activity and potential in DNA protection against oxidative damage. They also exhibit cytotoxicity against certain cancer cell lines, suggesting their potential in cancer therapy (Gür et al., 2020).

Structural and Spectroscopic Studies

  • Chemical Structure Analysis : This compound is pivotal in the synthesis of aminothiazole derivatives. Studies focus on their chemical structure using spectroscopic techniques and density functional theory, providing insights into their bioactive potential (Adeel et al., 2017).

DNA Cleavage and Antioxidant Properties

  • DNA Cleavage and Antioxidant Activity : Derivatives of 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine, when used in metal complexes, have shown significant nuclease activity and antioxidant properties. These findings suggest potential applications in biochemistry and pharmaceuticals (Babu et al., 2017).

Corrosion Inhibition

  • Corrosion Inhibitor : Thiazoles synthesized from this compound are effective as corrosion inhibitors for copper, demonstrating around 90% efficiency in certain conditions. This suggests their utility in materials science, especially in preventing metal corrosion (Farahati et al., 2019).

Development of Dynamin GTPase Inhibitors

  • Dynamin GTPase Inhibition : It's instrumental in the development of second-generation dynamin GTPase inhibitors, showing promise in cell biology research and potential therapeutic applications (Gordon et al., 2013).

properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-4-7(9)8-10-5(2)6(3)11-8/h7H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXJDEYOCZAXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=C(S1)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-Dimethylthiazol-2-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4,5-Dimethylthiazol-2-yl)propan-1-amine
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1-(4,5-Dimethylthiazol-2-yl)propan-1-amine
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1-(4,5-Dimethylthiazol-2-yl)propan-1-amine
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1-(4,5-Dimethylthiazol-2-yl)propan-1-amine

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